![molecular formula C18H22FNO4S2 B2990863 4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1203270-00-1](/img/structure/B2990863.png)
4-ethoxy-3-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide core substituted with an ethoxy group at the 4-position and a fluoro group at the 3-position. The nitrogen of the sulfonamide is further substituted with a tetrahydro-2H-pyran-4-ylmethyl group, which itself is substituted with a thiophen-2-yl group.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its structure. For instance, the presence of the ethoxy and fluoro groups on the benzene ring may increase the compound’s hydrophobicity, while the sulfonamide group could contribute to its acidity .Scientific Research Applications
Medicinal Chemistry: Anti-inflammatory Agents
Thiophene derivatives, such as the compound , have shown potential as anti-inflammatory agents. Their unique structure allows them to act on various biological targets to reduce inflammation .
Pharmacology: Serotonin Antagonists
Compounds containing thiophene nuclei have been used as serotonin antagonists, which can be beneficial in treating conditions like Alzheimer’s disease .
Antimicrobial Applications
Benzenesulfonamide derivatives have a wide spectrum of biological activities, including anti-malarial, anti-bacterial, anti-tumor, anti-cancer, and anti-viral properties .
Organic Materials
These derivatives are also extensively utilized in the development of organic materials due to their versatile chemical properties .
Agriculture
The chemical structure of benzenesulfonamides allows them to be used in agricultural applications, possibly as pesticides or growth regulators .
Dyes and Pigments
Due to their structural diversity and reactivity, these compounds can be used in the synthesis of dyes and pigments for various industrial applications .
Cancer Research: Anticancer Agents
Recent studies have evaluated benzenesulfonamide derivatives for their anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents .
Enzyme Inhibition
Benzenesulfonamides have been studied for their ability to bind and inhibit enzymes such as carbonic anhydrase IX (CA IX), which is relevant in cancer research and treatment .
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S2/c1-2-24-16-6-5-14(12-15(16)19)26(21,22)20-13-18(7-9-23-10-8-18)17-4-3-11-25-17/h3-6,11-12,20H,2,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNWJYLZHBVUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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